molecular formula C13H16O B1266146 4-Cyclohexylbenzaldehyde CAS No. 27634-89-5

4-Cyclohexylbenzaldehyde

Cat. No. B1266146
CAS RN: 27634-89-5
M. Wt: 188.26 g/mol
InChI Key: KUHNCPCUPOPMDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific information on the synthesis of 4-Cyclohexylbenzaldehyde is not directly available, related compounds such as (2E,6E)-2,6-Bis(4-ethoxybenzylidene)cyclohexanone are synthesized through condensation reactions of aldehydes with cyclohexanone, indicating a potential pathway for synthesizing 4-Cyclohexylbenzaldehyde by altering the substituents on the benzaldehyde component (Xiaopeng Shi, Shuqin Li, Zhenzhen Liu, 2008).

Molecular Structure Analysis

The molecular structure of benzene derivatives, such as 4-fluorobenzaldehyde, has been determined using techniques like gas electron diffraction and microwave spectroscopy, which could be applicable for analyzing the structure of 4-Cyclohexylbenzaldehyde. These methods reveal planar structures and provide detailed geometric parameters, suggesting similar analytical approaches could elucidate the structure of 4-Cyclohexylbenzaldehyde (S. Samdal, T. G. Strand, M. Tafipolsky, L. Vilkov, M. Popik, H. V. Volden, 1997).

Chemical Reactions and Properties

4-Cyclohexylbenzaldehyde's reactivity can be inferred from studies on similar aldehydes. For instance, 4-aminobenzaldehyde undergoes nucleophilic substitution with amines, leading to various derivatives through reactions with hydrazides, indicating the potential for 4-Cyclohexylbenzaldehyde to engage in similar nucleophilic reactions (O. Nurkenov, S. Fazylov, A. Arinova, K. M. Turdybekov, D. M. Turdybekov, S. Talipov, B. Ibragimov, 2013).

Physical Properties Analysis

The physical properties of compounds similar to 4-Cyclohexylbenzaldehyde, such as solubility, melting point, and boiling point, can be studied using derivatives like 4-hydroxy-3,5-dimethoxybenzaldehyde. These compounds' photophysical properties in various solvents indicate the impact of molecular structure on properties like emission maxima and Stokes shift, which could be relevant for understanding the physical characteristics of 4-Cyclohexylbenzaldehyde (T. Stalin, N. Rajendiran, 2005).

Chemical Properties Analysis

The chemical properties of 4-Cyclohexylbenzaldehyde can be explored through studies on related compounds, such as the gold-catalyzed cycloaddition reactions involving aldehydes, which demonstrate the potential for 4-Cyclohexylbenzaldehyde to participate in complex reactions leading to novel cyclic structures (Weidong Rao, P. Chan, 2014). Additionally, the reactivity of benzaldehyde derivatives in nucleophilic substitution reactions further highlights the chemical versatility of 4-Cyclohexylbenzaldehyde (A. Kiselyov, K. V. Aken, Y. Gulevich, L. Strekowski, 1994).

Scientific Research Applications

Synthesis and Chemical Reactions

4-Cyclohexylbenzaldehyde and its derivatives are primarily used in various synthetic and chemical reactions. For instance, Ghosh and Ray (2017) highlighted the use of bromovinyl aldehyde chemistry, including compounds related to 4-Cyclohexylbenzaldehyde, in biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017). Additionally, Yoswathananont et al. (2005) demonstrated the conversion of 4-cyanobenzaldehyde to benzyl alcohol derivatives using a hydrogenation system, highlighting the compound's role in creating various derivatives (Yoswathananont et al., 2005).

Organocatalysis

In the field of organocatalysis, 4-Cyclohexylbenzaldehyde derivatives are used to explore reactions with high stereoselectivity and enantioselectivity. For example, Chimni et al. (2009) investigated the organocatalyzed direct aldol reaction of 4-nitrobenzaldehyde and cyclohexanone, achieving high diastereoselectivity and enantioselectivity (Chimni, Singh, & Kumar, 2009).

Pharmaceutical Applications

Vishwanatth (2022) conducted a study on the synthesis of a compound using 4-nitrobenzaldehyde and cyclopentanone, aiming to create a drug against dormant Mycobacterium tuberculosis. This study underscores the pharmaceutical potential of 4-Cyclohexylbenzaldehyde derivatives (Vishwanatth, 2022).

Material Science

In material science, 4-Cyclohexylbenzaldehyde derivatives have been used in the synthesis of liquid crystal compounds. Jamain and Khairuddean (2021) synthesized and characterized benzylidene-based molecules containing azomethine units, exploring their liquid crystal properties (Jamain & Khairuddean, 2021).

Environmental Applications

The compound has also been explored in environmental applications. Santos et al. (2020) studied the degradation of 4-nitrobenzaldehyde using catalytic ozonation, indicating the potential use of 4-Cyclohexylbenzaldehyde derivatives in pollutant degradation processes (Santos et al., 2020).

Safety And Hazards

The safety data sheet for 4-Cyclohexylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-cyclohexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHNCPCUPOPMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182015
Record name p-Cyclohexylbenzaldehyde
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbenzaldehyde

CAS RN

27634-89-5
Record name 4-Cyclohexylbenzaldehyde
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Record name p-Cyclohexylbenzaldehyde
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Record name p-Cyclohexylbenzaldehyde
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Record name p-cyclohexylbenzaldehyde
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Record name P-CYCLOHEXYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

18-Crown-6 (Aldrich; 4 molar eq.) and pyridinium chlorochromate (Aldrich; 4 molar eq.) were added together in chloroform and stirred for 20 minutes. 4-Cyclohexylbenzylalcohol (from Example D22 below; 1 molar eq.) was added and stirring continued for 3 hours. Ether was added and the mixture filtered through a plug of silica eluting with ether. The solvent was removed via rotary evaporation. The residue was dissolved in ether and washed with water. The organic layer was dried over Na2SO4, filtered, and concentrated.
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-cyclohexylbenzene (850 mg, 3.55 mmol) in THF (4.0 mL) was added n-BuLi (3.1 mL, 4.62 mmol) at −78° C. under an inert atmosphere. The reaction mixture was stirred for 60 min at −78° C., and then DMF (2.8 mL) was added. The reaction mixture was then stirred for an additional hour at −78° C., warmed to 0° C., and quenched with a saturated NH4Cl solution. The mixture was then extracted with ethyl acetate (2×30 mL). The combined organic layers were then dried over magnesium sulfate, filtered and concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography to afford 4-cyclohexylbenzaldehyde (250 mg, 38%) as a solid.
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Synthesis routes and methods III

Procedure details

Under a nitrogen stream, tetrahydrofuran (306 ml, 6.0 v/w) was added to ethyl 4-(N-(4-(4-aminophenyl)-2-thiazolyl)-N-methylamino)benzoate (51.0 g, 0.144 mol) obtained in Example 3(3). With stirring at room temperature, a solution of 4-cyclohexylbenzaldehyde (30.0 g, 0.158 mol) obtained in Production Example 1(2) in tetrahydrofuran (153 ml, 3.0 v/w) was added. The mixture was washed with tetrahydrofuran (51 ml, 1.0 v/w) and stirred at room temperature for 30 min. With stirring under ice-cooling, sodium triacetoxyborohydride (46.0 g, 0.216 mol) and acetic acid (12.4 ml, 0.216 mol) were added, and the mixture was stirred at room temperature for 1.5 hr. With stirring under ice-cooling, saturated aqueous sodium hydrogen carbonate (510 ml, 10.0 v/w) was added carefully. After stirring at room temperature for 1 hr., the mixture was extracted with ethyl acetate (408 ml) and the organic layer was washed successively with distilled water (255 ml) and saturated brine (255 ml), and dried over magnesium sulfate (50 g). After filtration and solvent evaporation, isopropyl alcohol (510 ml, 10.0 v/w) was added to the obtained orange solid, and the mixture was stirred at 60° C. for 1 hr. After stirring under ice-cooling for 1 hr., the resulting crystal were collected by filtration, and washed with isopropyl alcohol (102 ml) and tert-butylmethyl ether (102 ml) and dried in vacuo to give the title compound (58.0 g, yield 77.0%) as a pale-yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylbenzaldehyde
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4-Cyclohexylbenzaldehyde
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4-Cyclohexylbenzaldehyde
Reactant of Route 4
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4-Cyclohexylbenzaldehyde
Reactant of Route 5
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4-Cyclohexylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
25
Citations
BL Booth, TA El-Fekky, GFM Noori - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… acid (alkene : benzene : acid molar ratio, 1 : 4.7 : 8) under CO (100 atm) at room temperature, followed by stirring for 3 h, gave cyclohexylbenzene (33%) and 4cyclohexylbenzaldehyde (…
Number of citations: 2 pubs.rsc.org
BDG Page, S Fletcher, P Yue, Z Li, X Zhang… - Bioorganic & medicinal …, 2011 - Elsevier
… Next, aniline 9 was reductively aminated with 4-cyclohexylbenzaldehyde using NaCNBH3. In parallel, we TFA protected the amino group of sarcosine tert-butyl ester (11) to furnish 12, …
Number of citations: 73 www.sciencedirect.com
GR Allen Jr, R Littell, FJ McEvoy… - Journal of Medicinal …, 1972 - ACS Publications
… Thus, allowing 4-biphenylylcarboxaldehyde (6b) and 4-cyclohexylbenzaldehyde (6c) to react with ethyl cyanoacetate gave the corresponding unsaturated esters 7. Michael addition of …
Number of citations: 17 pubs.acs.org
DJ Byron, AS Matharu, M Rees… - Molecular Crystals and …, 1995 - Taylor & Francis
… 4-Cyclohexylbenzaldehyde was also obtained by the metal assisted reduction' of 4-cyclohexylbenzoyl chloride [prepared by heating 4-cyclohexylbenzoic acid (1 1 g, 0.055 mol) with …
Number of citations: 3 www.tandfonline.com
R Haudecoeur, A Ahmed-Belkacem, W Yi… - Journal of medicinal …, 2011 - ACS Publications
… 4-Cyclohexylbenzaldehyde was synthesized from cyclohexylbenzene in a formylation reaction, using hexamethylenetetramine in TFA. (27) 1-Butyl-1H-indole-3-carbaldehyde was …
Number of citations: 129 pubs.acs.org
IM Lockhart, NE Webb, M Wright… - Journal of Medicinal …, 1972 - ACS Publications
… Thus, allowing 4-biphenylylcarboxaldehyde (6b) and 4-cyclohexylbenzaldehyde (6c) to react with ethyl cyanoacetate gave the corresponding unsaturated esters 7. Michael addition of …
Number of citations: 7 pubs.acs.org
MB Larsen, JD Van Horn, F Wu, MA Hillmyer - Macromolecules, 2017 - ACS Publications
… The crude product was eluted through a silica plug with 5% v/v ethyl acetate/hexanes, affording pure 4-cyclohexylbenzaldehyde (1.502 g, 66%). H NMR (500 MHz, CDCl 3 ) δ 1.32–1.21 …
Number of citations: 24 pubs.acs.org
BDG Page, DC Croucher, ZH Li… - Journal of Medicinal …, 2013 - ACS Publications
… The tolyl-N-alkyl derivatives were prepared from doubly O-benzyl-protected 4-aminosalicylic acid (10) that was coupled to 4-cyclohexylbenzaldehyde under standard reductive …
Number of citations: 39 pubs.acs.org
S NOGUCHI, S KISHIMOTO, I MINAMIDA… - Chemical and …, 1974 - jstage.jst.go.jp
… Ch10ro-4—cyclohexylbenzaldehyde‘ (10)———'—7.6 g of 4~cyclohexylbenzaldehyde (9) was added dropwise to 13.4 g of pulverized anhydrous AlCl3 with vigorous stirring at 60. The …
Number of citations: 20 www.jstage.jst.go.jp
DM Shore, GL Baillie, DH Hurst, F Navas… - Journal of biological …, 2014 - ASBMB
The cannabinoid 1 (CB 1 ) allosteric modulator, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) (ORG27569), has the paradoxical effect of …
Number of citations: 79 www.jbc.org

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